AT-Resolvin D1

Descripción general

Descripción

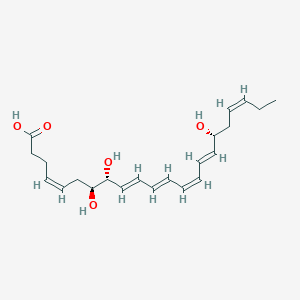

La resolvina D1 desencadenada por aspirina, también conocida como ácido 7S,8R,17R-trihidroxi-4Z,9E,11E,13Z,15E,19Z-docosahexaenoico, es un mediador lipídico pro-resolutivo especializado derivado de los ácidos grasos omega-3. Se produce a través de la acción de la aspirina sobre la ciclooxigenasa-2, lo que lleva a la formación de un epímero único de la resolvina D1. Este compuesto juega un papel crucial en la resolución de la inflamación y se ha demostrado que posee potentes propiedades antiinflamatorias y organoprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La resolvina D1 desencadenada por aspirina se puede sintetizar a través de dos vías biosintéticas distintas. La primera vía involucra la enzima ciclooxigenasa-2, que convierte el ácido docosahexaenoico en ácido 17S-hidroxi-docosahexaenoico. Este intermedio se transforma posteriormente en resolvina D1. La segunda vía involucra la ciclooxigenasa-2 acetilada por aspirina, que produce ácido 17R-hidroxi-docosahexaenoico, lo que lleva a la formación de resolvina D1 desencadenada por aspirina .

Métodos de producción industrial: La producción industrial de resolvina D1 desencadenada por aspirina generalmente implica la extracción a gran escala de ácido docosahexaenoico de fuentes marinas, seguida de conversión enzimática utilizando ciclooxigenasa-2 o ciclooxigenasa-2 acetilada por aspirina. El producto resultante se purifica luego utilizando técnicas cromatográficas para obtener resolvina D1 desencadenada por aspirina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La resolvina D1 desencadenada por aspirina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad biológica y estabilidad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de la resolvina D1 desencadenada por aspirina incluyen ciclooxigenasa-2, aspirina y ácido docosahexaenoico. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar una actividad enzimática óptima y un rendimiento del producto .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran la resolvina D1 desencadenada por aspirina incluyen varios derivados hidroxilados del ácido docosahexaenoico, que contribuyen a sus propiedades antiinflamatorias y pro-resolutivas .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Atrial Fibrillation and Remodeling

Research indicates that RvD1 can prevent atrial fibrillation (AF) caused by remodeling in conditions such as right heart disease. In a rat model, RvD1 treatment suppressed inflammatory markers associated with AF and improved electrical remodeling, suggesting its potential as a therapeutic agent in preventing AF related to cardiac dysfunction .

Respiratory Diseases

Acute Respiratory Distress Syndrome (ARDS)

RvD1 has shown promise in managing ARDS by activating specific signaling pathways that enhance COX-2 expression and reduce pulmonary inflammation. Studies demonstrate that RvD1 treatment improves lung function and reduces mortality associated with acute lung injury by promoting inflammation resolution .

Pseudomonas Aeruginosa Infections

In models of lung infection caused by Pseudomonas aeruginosa, RvD1 significantly reduced bacterial growth and neutrophil infiltration, enhancing the resolution of lung inflammation. This suggests that RvD1 may be beneficial in treating chronic lung infections .

Metabolic Disorders

Type 2 Diabetes Mellitus (T2DM)

Higher levels of RvD1 have been associated with an increased risk of T2DM. RvD1 counteracts obesity-induced adipose inflammation, indicating its potential role in metabolic regulation and diabetes management .

Joint Diseases

Osteoarthritis (OA)

RvD1 has been explored as a treatment for OA due to its ability to modulate inflammatory responses in joint tissues. A study utilizing RvD1-loaded nanoliposomes demonstrated improved cartilage protection and pain relief by enhancing M2 macrophage recruitment while reducing inflammatory markers . This controlled-release formulation allows for prolonged therapeutic effects compared to free RvD1.

Summary of Case Studies

Mecanismo De Acción

La resolvina D1 desencadenada por aspirina ejerce sus efectos interactuando con objetivos moleculares y vías específicas involucradas en la resolución de la inflamación. Se une al receptor ALX/FPR2, lo que lleva a la inhibición de las vías de señalización proinflamatoria, como el factor nuclear kappa B y la cinasa regulada por señales extracelulares 1/2. Esto da como resultado la reducción de citoquinas proinflamatorias y la promoción de citoquinas antiinflamatorias. Además, la resolvina D1 desencadenada por aspirina mejora la eliminación de células y residuos apoptóticos por los macrófagos, lo que contribuye aún más a la resolución de la inflamación .

Comparación Con Compuestos Similares

La resolvina D1 desencadenada por aspirina es parte de una familia más amplia de mediadores lipídicos pro-resolutivos especializados, que incluye resolvina D1, resolvina D2 y protectina D1. Estos compuestos comparten propiedades antiinflamatorias y pro-resolutivas similares, pero difieren en sus vías biosintéticas y objetivos moleculares específicos. La resolvina D1 desencadenada por aspirina es única en su formación a través de la acción de la aspirina sobre la ciclooxigenasa-2, lo que da como resultado un epímero distinto con mayor estabilidad y bioactividad .

Lista de compuestos similares:- Resolvina D1

- Resolvina D2

- Protectina D1

- Resolvina E1

- Resolvina E2

La resolvina D1 desencadenada por aspirina destaca por su singular vía biosintética y sus potentes propiedades antiinflamatorias, lo que la convierte en un prometedor candidato para aplicaciones terapéuticas en diversas enfermedades inflamatorias .

Actividad Biológica

AT-Resolvin D1 (RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), recognized for its potent anti-inflammatory properties and role in the resolution of inflammation. This article synthesizes diverse research findings, highlighting RvD1's biological activities, mechanisms of action, and therapeutic potential across various conditions.

1. Anti-Inflammatory Effects:

RvD1 exhibits significant anti-inflammatory actions by modulating immune cell functions. It reduces neutrophil infiltration and promotes macrophage polarization towards a resolving phenotype, which enhances non-phlogistic phagocytosis—an essential process for clearing debris without exacerbating inflammation .

2. Modulation of Cytokine Production:

Research shows that RvD1 can suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-6 while upregulating anti-inflammatory markers like arginase 1 in macrophages . This shift in cytokine profile is crucial for the resolution phase of inflammation.

3. Restoration of Tissue Integrity:

RvD1 has been shown to protect tight junction proteins in pulmonary tissues during acute lung injury (ALI), thereby restoring pulmonary permeability and reducing edema . This protective effect is partly mediated through the upregulation of heme oxygenase-1 (HO-1), which plays a critical role in cellular protection against oxidative stress.

Therapeutic Applications

1. Metabolic Dysfunction-Associated Steatohepatitis (MASH):

Recent studies indicate that RvD1 administration mitigates liver inflammation and fibrosis in MASH models. It suppresses Stat1-mediated inflammatory responses and promotes gene expression associated with fibrosis regression, highlighting its potential as a therapeutic agent for liver diseases .

2. Cardiovascular Health:

RvD1 has emerged as a promising target for treating post-myocardial infarction complications, including atrial fibrillation. It helps prevent adverse remodeling of cardiac tissues by reducing inflammation and fibrosis, which are critical factors in maintaining cardiac function post-injury .

Research Findings Summary

The following table summarizes key findings from various studies on RvD1:

Case Studies

Case Study 1: Acute Lung Injury

In a murine model of LPS-induced ALI, RvD1 administration significantly decreased pulmonary edema and improved survival rates. The study highlighted the role of HO-1 in mediating these protective effects, suggesting that RvD1 could be a viable therapeutic option for patients with ALI .

Case Study 2: MASH

In another study focusing on MASH, mice treated with RvD1 showed reduced inflammatory markers and improved liver histology compared to untreated controls. RNA sequencing revealed significant changes in gene expression profiles favoring resolution rather than inflammation, reinforcing RvD1's therapeutic potential in metabolic liver diseases .

Propiedades

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.